N-(2,3-dimethylquinoxalin-6-yl)acetamide
Description
N-(2,3-Dimethylquinoxalin-6-yl)acetamide is a quinoxaline derivative characterized by a dimethyl-substituted quinoxaline core linked to an acetamide group at the 6-position. Quinoxalines are nitrogen-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory properties.
Properties
CAS No. |
19031-45-9 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25g/mol |
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)acetamide |
InChI |
InChI=1S/C12H13N3O/c1-7-8(2)14-12-6-10(15-9(3)16)4-5-11(12)13-7/h4-6H,1-3H3,(H,15,16) |
InChI Key |
UPQVQCOBKSXQMP-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C)C |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Quinoxaline Core Modifications
- This may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility. Synthesis involves nitro-group reduction, acetylation, and subsequent functionalization (e.g., with thiouracil or benzimidazole thiols). Yields for these derivatives are high (~90%), with melting points (MP) ranging from 230–246°C.
- Benzothiazole-Based Acetamides (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide): Replacement of quinoxaline with benzothiazole alters electronic properties due to sulfur and trifluoromethyl groups.
- Chloroacetamide Derivatives (e.g., 2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide): The chloroacetamide moiety enhances reactivity for nucleophilic substitution, enabling conjugation with thiols or amines. This contrasts with the non-halogenated acetamide in the target compound, which may prioritize hydrogen bonding over covalent interactions.
Physical Properties
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